molecular formula C8H13NO2 B15206325 4-Butoxy-2-methyloxazole

4-Butoxy-2-methyloxazole

Cat. No.: B15206325
M. Wt: 155.19 g/mol
InChI Key: CIAIRIJBNBWHDC-UHFFFAOYSA-N
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Description

4-Butoxy-2-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2-methyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method enhances safety and efficiency by minimizing the handling of hazardous reagents and providing a controlled environment for the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2-methyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide (MnO2), bromotrichloromethane.

    Substitution: Various catalysts and reagents depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various oxazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Butoxy-2-methyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity. These interactions are crucial for its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: Contains an additional nitrogen atom in the ring.

Uniqueness: 4-Butoxy-2-methyloxazole is unique due to its butoxy and methyl substituents, which confer distinct chemical properties and reactivity. These substituents can enhance its solubility, stability, and biological activity compared to other oxazole derivatives .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-butoxy-2-methyl-1,3-oxazole

InChI

InChI=1S/C8H13NO2/c1-3-4-5-10-8-6-11-7(2)9-8/h6H,3-5H2,1-2H3

InChI Key

CIAIRIJBNBWHDC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=COC(=N1)C

Origin of Product

United States

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